1-(2,2-Dimethoxyethoxy)-3-methylbenzene
Overview
Description
1-(2,2-Dimethoxyethoxy)-3-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethoxy group and a methyl group
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethoxy)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethoxy)-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, including solvents, plasticizers, and intermediates for polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethoxy)-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethoxy)-3-methylbenzene can be compared with other similar compounds, such as:
2-(2,2-Dimethoxyethoxy)ethanamine: This compound has a similar 2,2-dimethoxyethoxy group but differs in the presence of an ethanamine group instead of a benzene ring.
2,2-Dimethoxypropane: Another compound with a 2,2-dimethoxy group, but with a propane backbone instead of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(2,2-dimethoxyethoxy)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9-5-4-6-10(7-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJSJSXMMCAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592247 | |
Record name | 1-(2,2-Dimethoxyethoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-72-0 | |
Record name | 1-(2,2-Dimethoxyethoxy)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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